![molecular formula C8H10N2O3S2 B2761874 N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide CAS No. 2411314-42-4](/img/structure/B2761874.png)
N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide, also known as STMP, is a sulfonamide derivative that has gained attention in the scientific community due to its potential pharmacological properties. STMP has been studied extensively for its potential use as an anti-inflammatory, anti-cancer, and anti-bacterial agent.
Mechanism of Action
N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide is believed to exert its pharmacological effects by inhibiting the activity of carbonic anhydrase IX (CAIX). CAIX is an enzyme that is overexpressed in various cancer cell lines and is involved in regulating the pH of the tumor microenvironment. Inhibition of CAIX activity by N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide results in a decrease in tumor cell proliferation and an increase in tumor cell death.
Biochemical and Physiological Effects:
N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide has also been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in various cancer cell lines. Inhibition of CAIX activity by N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide results in a decrease in tumor cell proliferation and an increase in tumor cell death.
Advantages and Limitations for Lab Experiments
N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide is relatively unstable in solution and requires careful handling to avoid degradation. In addition, N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide has a short half-life in vivo, which may limit its efficacy as a therapeutic agent.
Future Directions
Future research on N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide should focus on its potential use as a therapeutic agent for cancer and inflammatory diseases. In addition, further studies are needed to elucidate the mechanism of action of N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide and to identify potential drug targets for N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide. Finally, the development of more stable and potent analogs of N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide may improve its efficacy as a therapeutic agent.
Synthesis Methods
The synthesis of N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide involves the reaction of 2-aminothiophenol and 2-chloroacrylonitrile in the presence of sodium carbonate. The reaction occurs under reflux conditions in ethanol and yields N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide as a white solid. The purity of N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide can be increased by recrystallization from ethanol.
Scientific Research Applications
N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In vitro studies have shown that N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[(2-sulfamoylthiophen-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S2/c1-2-7(11)10-5-6-3-4-14-8(6)15(9,12)13/h2-4H,1,5H2,(H,10,11)(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKOPBQBBDEWKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C(SC=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.